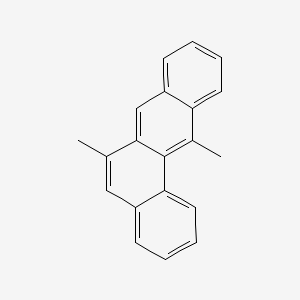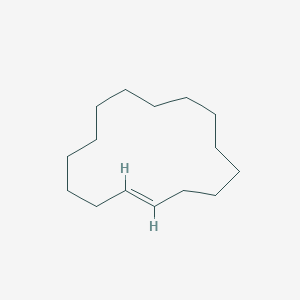
Cyclopentadecene (E)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadecene (E) is an organic compound with the molecular formula C₁₅H₂₈. It is a cyclic hydrocarbon with a double bond, specifically in the trans configuration, which is denoted by the (E) in its name. This compound is part of the larger family of cycloalkenes and is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .
化学反応の分析
Types of Reactions
Cyclopentadecene (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadecanone or other oxygenated derivatives.
Reduction: The double bond in cyclopentadecene (E) can be reduced to form cyclopentadecane.
Substitution: It can undergo substitution reactions, particularly at the allylic position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclopentadecanone and other oxygenated compounds.
Reduction: Cyclopentadecane.
Substitution: Allylic bromides and other substituted derivatives.
科学的研究の応用
Cyclopentadecene (E) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Cyclopentadecene (E) is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .
類似化合物との比較
Similar Compounds
Cyclopentadecane: A saturated hydrocarbon with similar structural features but lacking the double bond.
Cyclohexadecene: Another cyclic alkene with a similar ring size but different chemical properties due to the position and configuration of the double bond.
Cyclododecene: A smaller cyclic alkene with different reactivity and applications.
Uniqueness
Cyclopentadecene (E) is unique due to its specific ring size and the presence of a trans double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and industrial processes where other similar compounds may not be as effective .
特性
CAS番号 |
2146-35-2 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC名 |
cyclopentadecene |
InChI |
InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |
InChIキー |
BKUVLGADJFPJRI-OWOJBTEDSA-N |
異性体SMILES |
C1CCCCCC/C=C/CCCCCC1 |
正規SMILES |
C1CCCCCCC=CCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


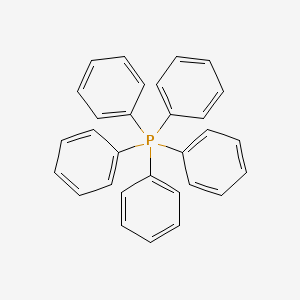
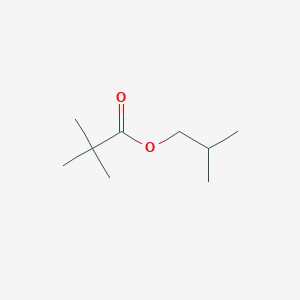
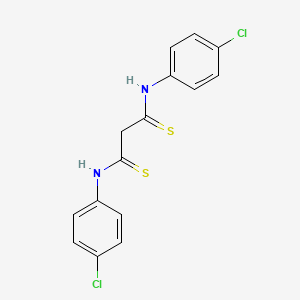
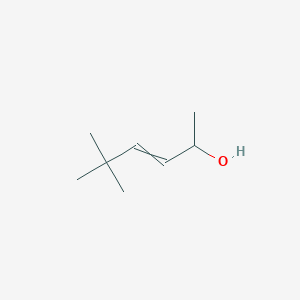
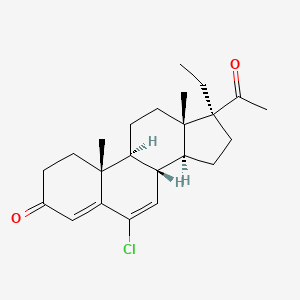
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)

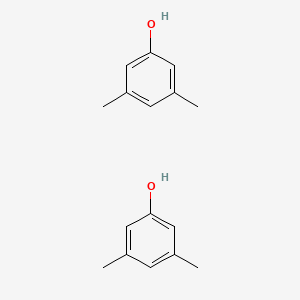
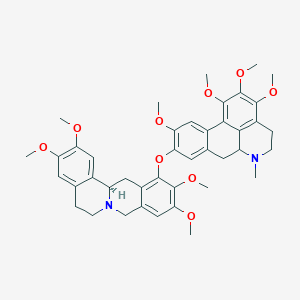
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
